molecular formula C7H5F2IO B600063 2,3-Difluoro-1-iodo-4-methoxybenzene CAS No. 156499-64-8

2,3-Difluoro-1-iodo-4-methoxybenzene

Cat. No. B600063
CAS RN: 156499-64-8
M. Wt: 270.017
InChI Key: DLUIPVAOKAGWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H5F2IO . It is a solid substance and has a molecular weight of 270.02 .


Synthesis Analysis

The synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene, a related compound, has been achieved in a microreactor system . This system, which consists of a membrane-dispersion tube-in-tube microreactor and delay loops, allows for continuous synthesis . The high quality and heat transfer within the microreactor system enable in-situ and halogen-lithium reactions to occur at -40 and -20°C respectively, which is significantly higher than the temperature required for the batch reaction (-70°C) .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-1-iodo-4-methoxybenzene consists of seven carbon atoms, five hydrogen atoms, two fluorine atoms, one iodine atom, and one oxygen atom . The average mass of the molecule is 270.015 Da, and the monoisotopic mass is 269.935303 Da .

Scientific Research Applications

Organic Synthesis

2,3-Difluoro-1-iodo-4-methoxybenzene: is a valuable building block in organic synthesis. Its iodo and methoxy groups make it a versatile reagent for various coupling reactions, such as the Suzuki and Stille cross-coupling reactions . These reactions are pivotal for constructing complex molecules, particularly in the synthesis of biologically active compounds and polymers.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of numerous drug candidates. Its difluoro and iodo functionalities allow for the introduction of fluorine atoms into drug molecules, which can significantly alter their metabolic stability and biological activity . This is crucial in the development of new medications with improved efficacy and safety profiles.

Material Science

2,3-Difluoro-1-iodo-4-methoxybenzene: can be used in material science to create advanced materials with specific properties. For instance, it can be incorporated into the structure of liquid crystals or organic semiconductors, which are essential for the development of electronic devices like OLED displays .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry, particularly in the synthesis of novel agrochemicals. Its structural motif can be found in certain pesticides and herbicides, where the introduction of fluorine atoms can enhance the biological activity and selectivity of these compounds .

Analytical Chemistry

In analytical chemistry, 2,3-Difluoro-1-iodo-4-methoxybenzene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the quantification and identification of complex mixtures and in the study of reaction mechanisms .

Environmental Applications

The environmental applications of this compound include its use in the study of degradation processes and environmental fate of organic pollutants. Its halogenated structure makes it a suitable model compound for investigating the environmental impact and breakdown pathways of similar organic contaminants .

properties

IUPAC Name

2,3-difluoro-1-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUIPVAOKAGWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657866
Record name 2,3-Difluoro-1-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-1-iodo-4-methoxybenzene

CAS RN

156499-64-8
Record name 2,3-Difluoro-1-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.